molecular formula C15H13ClN2O5 B5103074 N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide

Cat. No.: B5103074
M. Wt: 336.72 g/mol
InChI Key: TVOIZNASHKTGCI-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide is a chemical compound that features a benzamide core with two methoxy groups and a substituted phenyl ring containing chlorine and nitro groups

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-12-5-4-10(18(20)21)8-11(12)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOIZNASHKTGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

    Reduction: Formation of N-(2-amino-4-nitrophenyl)-3,4-dimethoxybenzamide.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the benzamide and methoxy groups.

    3,4-dimethoxybenzamide: Contains the benzamide and methoxy groups but lacks the chloro and nitro substituents.

    N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but without the methoxy groups.

Uniqueness

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the aromatic rings makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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